1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine
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Overview
Description
1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-chloro-3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is used in the production of materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]piperazine: A precursor in the synthesis of the target compound.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine:
Uniqueness: 1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various applications.
Properties
IUPAC Name |
1-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2/c13-11-9(8-18-6-4-17-5-7-18)2-1-3-10(11)12(14,15)16/h1-3,17H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAKYUDBLLODGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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